RAF Kinase Biochemical Potency: CAS 2034570-10-8 vs. Unsubstituted and Des-Fluoro Analogs from the Same Patent Series
In the AlphaScreen biochemical assay measuring inhibition of truncated C-Raf kinase with MEK1(K97R) substrate, Example 57 (N-((5-cyclopropylpyridin-3-yl)methyl)-3-fluoroisonicotinamide) demonstrated an IC50 of 0.004 nM, representing a 22-fold improvement over the unsubstituted phenyl analog Example 2 (IC50 0.089 nM) and a >250,000-fold improvement over the des-fluoro isonicotinamide Example 5 (IC50 >1000 nM) [1]. This single-digit picomolar potency places it among the most potent RAF inhibitors disclosed in the Novartis patent series.
| Evidence Dimension | C-Raf kinase inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 0.004 nM |
| Comparator Or Baseline | Example 2 (unsubstituted phenyl analog): 0.089 nM; Example 5 (des-fluoro isonicotinamide): >1000 nM |
| Quantified Difference | 22-fold more potent than Example 2; >250,000-fold more potent than Example 5 |
| Conditions | AlphaScreen assay; truncated C-Raf protein; MEK1 K97R ATP-binding site mutant as substrate; pH 7.5; ambient temperature |
Why This Matters
For researchers requiring maximal target engagement at low compound concentrations in cellular or in vivo models, the 0.004 nM potency translates to substantially lower required dosing and potentially reduced off-target pharmacology compared to less potent analogs.
- [1] Burger, M. T.; Ramurthy, S.; Taft, B. R. Pyridyl Isonicotinamide Inhibitors of RAF Kinase. US Patent 9,353,104 B2, Example 57, Table 1. May 31, 2016. View Source
